molecular formula C13H22N2O B12003010 2,4-Bis[(dimethylamino)methyl]-6-methylphenol CAS No. 34912-09-9

2,4-Bis[(dimethylamino)methyl]-6-methylphenol

Katalognummer: B12003010
CAS-Nummer: 34912-09-9
Molekulargewicht: 222.33 g/mol
InChI-Schlüssel: NYNRDINGKLPEGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Bis[(dimethylamino)methyl]-6-methylphenol is a chemical compound with the molecular formula C13H22N2O and a molecular weight of 222.333 g/mol . It is known for its unique structure, which includes two dimethylamino groups attached to a phenol ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis[(dimethylamino)methyl]-6-methylphenol typically involves the reaction of 2,4-dimethylphenol with formaldehyde and dimethylamine. The reaction is carried out under basic conditions, often using a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through various techniques such as distillation or crystallization to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Bis[(dimethylamino)methyl]-6-methylphenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

2,4-Bis[(dimethylamino)methyl]-6-methylphenol is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Employed in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,4-Bis[(dimethylamino)methyl]-6-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino groups can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

34912-09-9

Molekularformel

C13H22N2O

Molekulargewicht

222.33 g/mol

IUPAC-Name

2,4-bis[(dimethylamino)methyl]-6-methylphenol

InChI

InChI=1S/C13H22N2O/c1-10-6-11(8-14(2)3)7-12(13(10)16)9-15(4)5/h6-7,16H,8-9H2,1-5H3

InChI-Schlüssel

NYNRDINGKLPEGU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1O)CN(C)C)CN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.